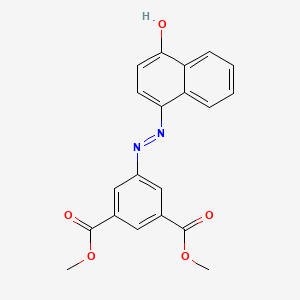

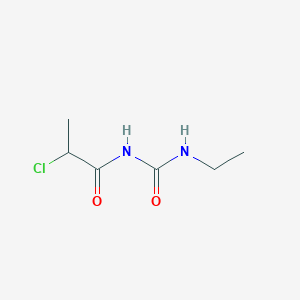

![molecular formula C21H15N3O2S2 B2975955 N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide CAS No. 1207055-35-3](/img/structure/B2975955.png)

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound that falls under the category of heterocyclic compounds . It has a molecular formula of C21H15N3O2S2 and a molecular weight of 405.49. Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is a key component of this compound .

Synthesis Analysis

The synthesis of such compounds often involves condensation reactions . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to make aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular electrostatic potential (MEP) surface of the thiophene ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Physical And Chemical Properties Analysis

Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Synthesis and Characterization

Research on benzo[b]thiophene derivatives, such as the work by Isloor, Kalluraya, and Pai (2010), highlights the importance of these molecules in synthetic medicinal chemistry due to their wide range of pharmacological properties. The synthesis of new benzo[b]thiophene derivatives, including thiadiazoles, oxadiazoles, and pyrazoles, has been explored, emphasizing their potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).

Biological Activities

Thiazole and indole derivatives have been studied for their biological activities. For instance, Nikalje et al. (2015) synthesized a series of thiazolidin-4-one derivatives with potential CNS depressant and anticonvulsant activities, showcasing the versatility of these molecules in addressing neurological disorders (Nikalje, Ansari, Bari, & Ugale, 2015). Similarly, the synthesis and reactivity of molecules like 2-(furan-2-yl)benzo[e][1,3]benzothiazole by Aleksandrov and El’chaninov (2017) contribute to the expanding library of heterocyclic compounds with potential applications in drug discovery and materials science (Aleksandrov & El’chaninov, 2017).

Material Science Applications

In the field of materials science, Bhaumick et al. (2022) reported the multicomponent synthesis of fluorescent thiazole-indole hybrids, highlighting the potential use of such compounds in the development of new fluorescent materials with applications ranging from sensing to imaging (Bhaumick, Kumar, Acharya, Parvin, & Choudhury, 2022).

Future Directions

Thiophene and its derivatives have been proven to be effective drugs in the current disease scenario . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide”, with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S2/c25-19(20-23-15-4-1-2-5-17(15)28-20)22-14-8-7-13-9-10-24(16(13)12-14)21(26)18-6-3-11-27-18/h1-8,11-12H,9-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYOEQPXQIYPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3)C(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

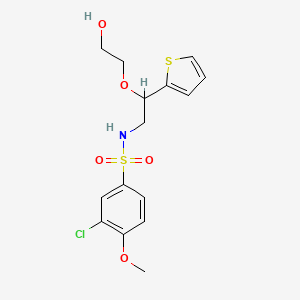

![2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2975873.png)

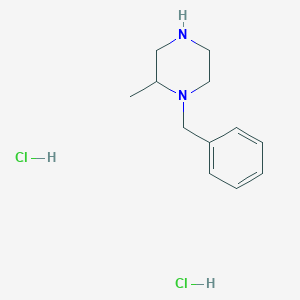

![3-(2,4-dichlorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975880.png)

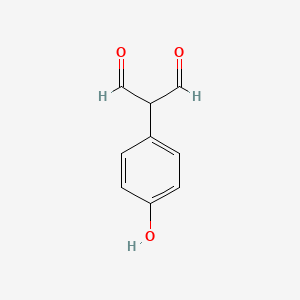

![ethyl 2-[(2-chloroacetyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2975881.png)

![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2975889.png)

![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2975890.png)

![dimethyl (E,4Z)-4-[1-[(4-fluorophenyl)methylamino]ethylidene]pent-2-enedioate](/img/structure/B2975891.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2975893.png)